Cas no 1891677-93-2 ((1H-indol-6-yl)methanesulfonyl chloride)

(1H-Indol-6-yl)methanesulfonyl chloride is a versatile sulfonylating reagent widely used in organic synthesis and medicinal chemistry. Its key advantage lies in its reactive sulfonyl chloride group, which facilitates efficient derivatization of amines, alcohols, and other nucleophiles to form sulfonamides or sulfonate esters. The indole moiety provides a rigid aromatic scaffold, making it valuable for constructing biologically active compounds, particularly in pharmaceutical research. The compound's stability under anhydrous conditions ensures reliable handling and storage. Its applications extend to peptide modification and the synthesis of heterocyclic compounds, where precise functionalization is critical. High purity grades are typically available to meet rigorous research and industrial requirements.
(1H-indol-6-yl)methanesulfonyl chloride structure
1891677-93-2 structure
Product Name:(1H-indol-6-yl)methanesulfonyl chloride
CAS No:1891677-93-2
MF:C9H8ClNO2S
MW:229.683320045471
CID:6416691
PubChem ID:117331554
Update Time:2025-05-24

(1H-indol-6-yl)methanesulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • (1H-indol-6-yl)methanesulfonyl chloride
    • 1H-Indole-6-methanesulfonyl chloride
    • EN300-1988936
    • 1891677-93-2
    • Inchi: 1S/C9H8ClNO2S/c10-14(12,13)6-7-1-2-8-3-4-11-9(8)5-7/h1-5,11H,6H2
    • InChI Key: XKULUVBJBHVVNQ-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC(CS(Cl)(=O)=O)=C2)C=C1

Computed Properties

  • Exact Mass: 228.9964274g/mol
  • Monoisotopic Mass: 228.9964274g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 58.3Ų

Experimental Properties

  • Density: 1.525±0.06 g/cm3(Predicted)
  • Boiling Point: 430.8±28.0 °C(Predicted)
  • pka: 16.12±0.30(Predicted)

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Additional information on (1H-indol-6-yl)methanesulfonyl chloride

Introduction to CAS No. 1891677-93-2: (1H-indol-6-yl)methanesulfonyl Chloride

The compound CAS No. 1891677-93-2, also known as (1H-indol-6-yl)methanesulfonyl chloride, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is a derivative of indole, a heterocyclic aromatic compound, and features a methanesulfonyl chloride group attached at the sixth position of the indole ring. The structure of this compound is characterized by its indole core, which is a fundamental building block in many bioactive molecules, and the methanesulfonyl chloride moiety, which introduces reactivity and functional diversity.

Recent advancements in chemical synthesis have highlighted the versatility of (1H-indol-6-yl)methanesulfonyl chloride as a key intermediate in the construction of complex molecules. Its unique reactivity stems from the electron-withdrawing nature of the methanesulfonyl group, which activates the indole ring for various nucleophilic substitutions and additions. This property makes it an invaluable tool in the synthesis of bioactive compounds, including potential drug candidates.

One of the most notable applications of this compound is its role in the development of indole-based pharmaceuticals. Indole derivatives are well-known for their diverse biological activities, ranging from anticancer properties to antimicrobial effects. The methanesulfonyl chloride group in (1H-indol-6-yl)methanesulfonyl chloride serves as an excellent leaving group, facilitating the formation of bonds with other functional groups during synthetic processes. This feature has been exploited in numerous studies to construct libraries of indole derivatives with enhanced bioavailability and efficacy.

From a structural standpoint, (1H-indol-6-yl)methanesulfonyl chloride consists of an indole ring system with a methylsulfone group attached via a carbon atom at position six. The chlorine atom in the sulfonate ester group contributes to the compound's stability and reactivity. This structure allows for selective substitution reactions, enabling chemists to tailor the molecule's properties for specific applications.

Recent research has focused on optimizing the synthesis and purification processes for (1H-indol-6-yl)methanesulfonyl chloride to meet increasing demands in both academic and industrial settings. Improved synthetic routes have been developed to enhance yield and purity, ensuring that this compound remains accessible for various research and development activities.

In terms of safety and handling, while (1H-indol-6-yl)methanesulfonyl chloride is not classified as a hazardous or controlled substance under most regulations, it should be handled with care due to its reactive nature. Proper personal protective equipment (PPE) should be worn during handling, including gloves and goggles, to prevent exposure.

The importance of CAS No. 1891677-93-2 lies not only in its structural uniqueness but also in its potential applications across multiple disciplines. As research continues to uncover new synthetic pathways and biological activities associated with this compound, its role in advancing chemical science is expected to grow significantly.

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